![molecular formula C14H24N6O6S B13801951 3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid is a complex compound that combines an indole derivative, a carbamimidoyl derivative, and sulfuric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-4-ol typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. The preparation of 2-[carbamimidoyl(methyl)amino]acetamide involves the reaction of methylamine with cyanamide, followed by hydrolysis. The combination of these compounds with sulfuric acid is done under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole derivative can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole and carbamimidoyl derivatives.
Substitution: Substituted aminoethyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The indole derivative may interact with serotonin receptors, influencing neurotransmission. The carbamimidoyl derivative may inhibit certain enzymes, affecting metabolic pathways. The sulfuric acid component can act as a catalyst in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: Similar indole structure but lacks the carbamimidoyl and sulfuric acid components.
Creatine: Contains a carbamimidoyl group but differs in its overall structure and function.
Indole-3-acetic acid: An indole derivative with different functional groups and applications.
Propiedades
Fórmula molecular |
C14H24N6O6S |
|---|---|
Peso molecular |
404.44 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H10N4O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-8(4(6)7)2-3(5)9;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,9)(H3,6,7);(H2,1,2,3,4) |
Clave InChI |
OXUGZLRTAOKIEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)N)C(=N)N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


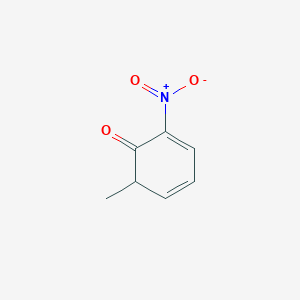


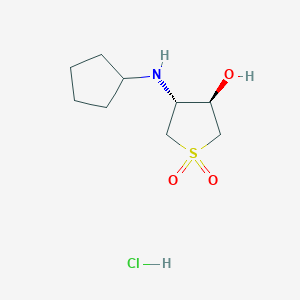
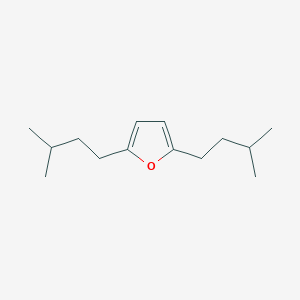
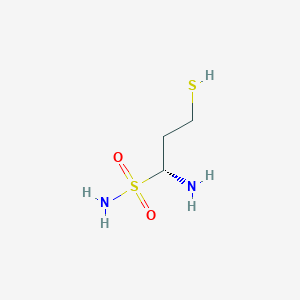
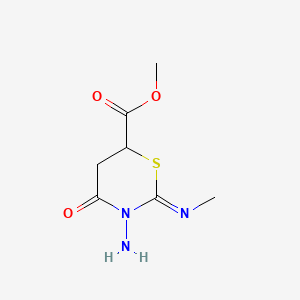
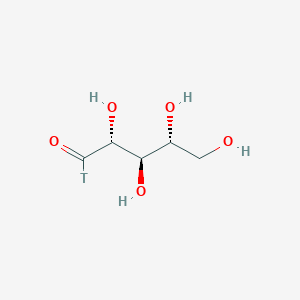
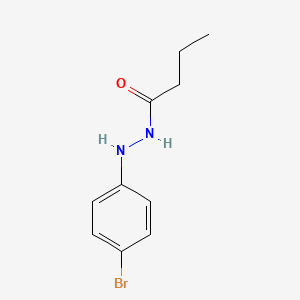

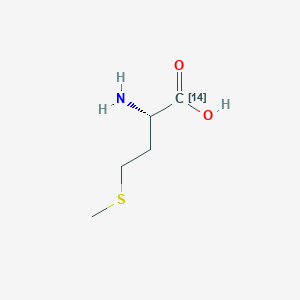
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
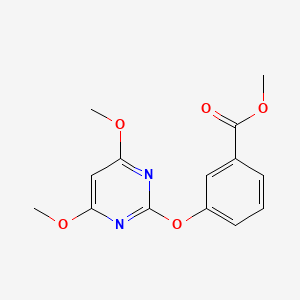
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
